molecular formula C12H15IN2O B2759691 1-(4-Iodobenzoyl)-4-methylpiperazine CAS No. 102294-90-6

1-(4-Iodobenzoyl)-4-methylpiperazine

Cat. No.: B2759691
CAS No.: 102294-90-6
M. Wt: 330.169
InChI Key: BBMFZVHBKNMGJJ-UHFFFAOYSA-N
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Description

1-(4-Iodobenzoyl)-4-methylpiperazine (CAS 102294-90-6) is a valuable chemical building block in organic synthesis and pharmaceutical research. This piperazine derivative features a molecular formula of C12H15IN2O and a molecular weight of 330.17 . Its structure, which incorporates both an iodobenzoyl group and a methylpiperazine moiety, makes it a versatile intermediate for the construction of more complex molecules. In particular, this compound and its structural analogs are utilized in synthetic chemistry routes, including the preparation of compounds with piperazine cores . Piperazine derivatives are of significant interest in medicinal chemistry, often serving as key scaffolds in the development of pharmacologically active molecules . Researchers employ 1-(4-Iodobenzoyl)-4-methylpiperazine in the exploration of new chemical entities and as a precursor in various coupling reactions. This product is intended for research and development applications in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, or for application to humans or animals. Researchers should consult the safety data sheet and handle the compound in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-iodophenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IN2O/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMFZVHBKNMGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 1-(4-Iodobenzoyl)-4-methylpiperazine (CAS 102294-90-6): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 1-(4-Iodobenzoyl)-4-methylpiperazine is a specialized chemical intermediate of significant interest to the pharmaceutical and organic synthesis sectors. Its structure uniquely combines the pharmacologically relevant N-methylpiperazine moiety with a 4-iodobenzoyl group, which serves as a highly versatile synthetic handle. This guide provides an in-depth analysis of its chemical properties, a representative synthesis protocol, and a detailed exploration of its applications, particularly as a scaffold for creating diverse molecular libraries through modern cross-coupling chemistries. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Introduction: The Strategic Value of Functionalized Piperazine Scaffolds

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of clinically approved drugs targeting a wide range of biological systems.[1][2][3] Its two nitrogen atoms provide key hydrogen bonding capabilities and allow for structural diversification, which can significantly modulate a molecule's physicochemical properties, pharmacokinetic profile, and target engagement.[3] 1-(4-Iodobenzoyl)-4-methylpiperazine emerges as a particularly valuable building block by incorporating two key features:

  • The N-Methylpiperazine Moiety: This group is a common feature in centrally active agents and other therapeutics, often enhancing aqueous solubility and bioavailability.[2]

  • The 4-Iodoaryl Group: The carbon-iodine bond is the most reactive of the aryl halides in transition metal-catalyzed cross-coupling reactions.[4] This makes the iodine atom a powerful and versatile point for synthetic elaboration, enabling the construction of complex molecular architectures.[5][6]

This guide will dissect the technical attributes of this compound, positioning it as a strategic intermediate for advanced chemical synthesis.

Physicochemical and Spectroscopic Properties

While comprehensive, experimentally determined data for 1-(4-Iodobenzoyl)-4-methylpiperazine is not extensively published in peer-reviewed literature, its properties can be reliably predicted based on its structure and data from chemical suppliers.

Table 1: Core Properties of 1-(4-Iodobenzoyl)-4-methylpiperazine

PropertyValueSource(s)
CAS Number 102294-90-6[7]
Molecular Formula C₁₂H₁₅IN₂O[7]
Molecular Weight 330.16 g/mol [7]
IUPAC Name (4-Iodophenyl)(4-methylpiperazin-1-yl)methanoneN/A
SMILES CN1CCN(C(C2=CC=C(I)C=C2)=O)CC1[7]
Appearance Expected to be a solid at room temperature.
Purity Commercially available at ≥98% purity.
Anticipated Spectroscopic Profile

The structural features of the molecule allow for clear predictions of its spectral characteristics, which are crucial for reaction monitoring and quality control.

  • ¹H NMR: The spectrum is expected to show distinct signals: two doublets in the aromatic region (7.0-8.0 ppm) corresponding to the para-substituted benzene ring, a singlet around 2.3 ppm for the N-methyl group, and a series of multiplets between 2.4 and 3.8 ppm representing the eight protons of the piperazine ring. The integration of these signals would confirm the proton count for each part of the molecule.

  • ¹³C NMR: Key signals would include the carbonyl carbon (C=O) around 168-172 ppm, several signals in the aromatic region (120-140 ppm), the N-methyl carbon around 46 ppm, and signals for the piperazine ring carbons typically between 40 and 55 ppm.

  • Infrared (IR) Spectroscopy: A strong absorption band between 1630-1650 cm⁻¹ would be indicative of the tertiary amide carbonyl (C=O) stretch, which is a defining feature of the molecule.[8] Additional peaks would correspond to aromatic C-H and aliphatic C-H stretching.

  • Mass Spectrometry (MS): The ESI-MS spectrum in positive mode would show a prominent peak for the molecular ion [M+H]⁺ at approximately m/z 331.03.[9]

Synthesis and Purification

The most direct and industrially scalable synthesis of 1-(4-Iodobenzoyl)-4-methylpiperazine is the acylation of 1-methylpiperazine with 4-iodobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction.

Synthetic Workflow

The overall process involves the reaction of a nucleophile (1-methylpiperazine) with an electrophile (4-iodobenzoyl chloride), followed by workup and purification.

G cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product 1-methylpiperazine 1-methylpiperazine Reaction Acylation Reaction (DCM, Et3N, 0°C to RT) 1-methylpiperazine->Reaction 4-iodobenzoyl_chloride 4-iodobenzoyl_chloride 4-iodobenzoyl_chloride->Reaction Workup Aqueous Workup (e.g., NaHCO3 wash) Reaction->Workup Quench Purification Purification (Column Chromatography) Workup->Purification Crude Product Final_Product 1-(4-Iodobenzoyl)-4- methylpiperazine Purification->Final_Product Pure Product

Caption: Synthetic workflow for 1-(4-Iodobenzoyl)-4-methylpiperazine.

Representative Experimental Protocol

This protocol is a self-validating system, where successful execution relies on careful control of stoichiometry, temperature, and purification.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 1-methylpiperazine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM).

    • Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive acyl chloride. Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which drives the equilibrium towards product formation and prevents the protonation of the starting amine.[8]

  • Reaction Execution: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 4-iodobenzoyl chloride (1.05 eq.) in anhydrous DCM dropwise over 30 minutes.

    • Causality: The reaction is exothermic; initial cooling and slow addition are necessary to control the reaction rate and prevent potential side reactions. A slight excess of the acyl chloride ensures full conversion of the more valuable amine.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 1-methylpiperazine spot is consumed.

  • Aqueous Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: The NaHCO₃ wash neutralizes any remaining acid and removes the triethylamine hydrochloride salt. The brine wash helps to remove residual water from the organic phase.

  • Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the identity and purity of the final product using NMR, MS, and HPLC analysis.

Applications in Research and Drug Development

The true value of 1-(4-Iodobenzoyl)-4-methylpiperazine lies in its capacity as a versatile intermediate for building complex molecules.

A Key Intermediate for Library Synthesis via Cross-Coupling

The aryl-iodide bond is exceptionally labile and serves as the preferred electrophile in numerous palladium-catalyzed cross-coupling reactions. This allows for the rapid diversification of the core structure.[4][5] Researchers can use this building block to couple a wide array of fragments to the 4-position of the benzoyl ring.

Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing new aryl or heteroaryl groups.[6]

  • Sonogashira Coupling: Reaction with terminal alkynes to form arylalkynes, a common structure in biologically active compounds.[6]

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating complex diarylamine structures.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.[6]

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Product Scaffolds Core 1-(4-Iodobenzoyl)- 4-methylpiperazine Suzuki Suzuki Coupling + R-B(OH)₂ Core->Suzuki Sonogashira Sonogashira Coupling + R-C≡CH Core->Sonogashira Buchwald Buchwald-Hartwig + R₂NH Core->Buchwald Heck Heck Coupling + Alkene Core->Heck Product_A Bi-aryl Derivative Suzuki->Product_A Product_B Arylalkyne Derivative Sonogashira->Product_B Product_C Arylamine Derivative Buchwald->Product_C Product_D Stilbene Derivative Heck->Product_D

Caption: Diversification potential via cross-coupling reactions.

Pharmacological Relevance

While this specific molecule is primarily a building block, derivatives containing the benzoyl-piperazine scaffold have shown significant biological activity, including potential as anticancer agents.[8][10] By using 1-(4-Iodobenzoyl)-4-methylpiperazine as a starting point, drug discovery programs can rapidly generate and test novel analogues for various therapeutic targets, including kinases, GPCRs, and ion channels, where the piperazine motif is known to interact.[2][11]

Safety, Handling, and Storage

As a laboratory chemical, 1-(4-Iodobenzoyl)-4-methylpiperazine requires careful handling. While a specific safety data sheet (SDS) is not universally available, data from structurally related piperazine derivatives provide a strong basis for safety protocols.[12][13][14]

Table 2: Safety and Handling Recommendations

AspectRecommendationRationale and Source(s)
Personal Protective Equipment (PPE) Wear chemical safety goggles, nitrile gloves, and a lab coat.To prevent skin and eye irritation, which is a common hazard for amine-containing compounds.[15][16]
Handling Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.To prevent inhalation, which may cause respiratory tract irritation.[15]
First Aid (Eyes) Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.Standard procedure for chemical eye contact.[13]
First Aid (Skin) Wash off immediately with soap and plenty of water.To remove the chemical and prevent potential skin irritation or sensitization.[14]
Storage Store in a cool, dry place in a tightly sealed container.To prevent degradation from moisture and atmospheric contaminants.[13]

Conclusion

1-(4-Iodobenzoyl)-4-methylpiperazine is more than a simple chemical; it is a strategic tool for innovation in medicinal chemistry. Its structure is optimized for synthetic versatility, providing a reliable scaffold with a highly reactive site for diversification. For researchers and drug development professionals, this compound represents an efficient starting point for the synthesis of novel, complex, and potentially bioactive molecules, accelerating the path from chemical library generation to lead candidate identification.

References

  • Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. [Link]

  • Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. American Chemical Society. [Link]

  • Advances in the Direct Iodination of Aromatic Compounds. ResearchGate. [Link]

  • PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS) Safety Data Sheet. Suvchem Laboratory Chemicals. [Link]

  • Piperazine Hazard Summary. NJ Department of Health. [Link]

  • BIS(AMINOPROPYL) PIPERAZINE Hazard Summary. NJ Department of Health. [Link]

  • Supporting Information for a scientific article. The Royal Society of Chemistry. [Link]

  • Synthesis and biodistribution of 8-iodo-11-(4-methylpiperazino)-5H-dibenzo[b,e][4][17]-diazepine: Iozapine. PubMed. [Link]

  • 1-(4-Iodobenzoyl)-4-methylpiperazine Product Page. an-sin.com. [Link]

  • 1,4-Bis[(4-iodophenyl)sulfonyl]-2-methylpiperazine. PubChem. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC. [Link]

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. [Link]

  • 1-(4-iodophenyl)-4-methylpiperazine. PubChemLite. [Link]

  • 1-(4-iodophenyl)-4-methylpiperazine. Boron Molecular. [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. ResearchGate. [Link]

  • Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.

Sources

An In-depth Technical Guide to 1-(4-Iodobenzoyl)-4-methylpiperazine: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-(4-Iodobenzoyl)-4-methylpiperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, a detailed synthesis protocol, and a discussion of its potential applications based on its structural motifs.

Chemical Structure and Molecular Properties

1-(4-Iodobenzoyl)-4-methylpiperazine is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The structure features a 4-iodobenzoyl group attached to one nitrogen atom of the piperazine ring and a methyl group attached to the other nitrogen.

The presence of the iodo-substituted phenyl ring and the methylpiperazine moiety suggests potential for this molecule to be explored as a building block in the synthesis of more complex pharmaceutical agents. The iodine atom, in particular, can serve as a handle for further chemical modifications, such as cross-coupling reactions, or as a heavy atom for crystallographic studies.

Table 1: Chemical and Physical Properties of 1-(4-Iodobenzoyl)-4-methylpiperazine

PropertyValueSource
CAS Number 102294-90-6[1]
Molecular Formula C₁₂H₁₅IN₂O[1]
Molecular Weight 330.16 g/mol [1]
SMILES CN1CCN(C(=O)c2ccc(I)cc2)CC1[1]

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node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Atom nodes N1 [label="N"]; N2 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; I1 [label="I"]; O1 [label="O"]; H1[label="H", color="#FFFFFF", fontcolor="#FFFFFF"]; // Dummy for positioning

// Edges for piperazine ring N1 -- C1; C1 -- C2; C2 -- N2; N2 -- C3; C3 -- C4; C4 -- N1;

// Edge for methyl group N2 -- C5;

// Edges for benzoyl group N1 -- C6; C6 -- O1 [style=double]; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C7;

// Edge for iodo group C9 -- I1;

// Positioning hints (adjust as needed) C1 [pos="1,0.5!"]; C2 [pos="2,0.5!"]; N2 [pos="2.5,0!"]; C3 [pos="2,-0.5!"]; C4 [pos="1,-0.5!"]; N1 [pos="0.5,0!"]; C5 [pos="3.5,0!"]; C6 [pos="-0.5,0!"]; O1 [pos="-1,0.5!"]; C7 [pos="-1.5,0!"]; C8 [pos="-2,-0.866!"]; C9 [pos="-3,-0.866!"]; C10 [pos="-3.5,0!"]; C11 [pos="-3,0.866!"]; C12 [pos="-2,0.866!"]; I1 [pos="-4,-1.732!"]; }

Caption: 2D Chemical Structure of 1-(4-Iodobenzoyl)-4-methylpiperazine.

Synthesis Protocol

The synthesis of 1-(4-Iodobenzoyl)-4-methylpiperazine can be achieved through a standard nucleophilic acyl substitution reaction. This involves the coupling of 1-methylpiperazine with 4-iodobenzoyl chloride. The causality behind this experimental choice lies in the high reactivity of the acid chloride, which readily reacts with the secondary amine of the piperazine to form a stable amide bond. The use of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 1-Methylpiperazine 1-Methylpiperazine Reaction Reaction 1-Methylpiperazine->Reaction 4-Iodobenzoyl chloride 4-Iodobenzoyl chloride 4-Iodobenzoyl chloride->Reaction Inert solvent (e.g., DCM) Inert solvent (e.g., DCM) Inert solvent (e.g., DCM)->Reaction Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction 0°C to Room Temperature 0°C to Room Temperature 0°C to Room Temperature->Reaction 1-(4-Iodobenzoyl)-4-methylpiperazine 1-(4-Iodobenzoyl)-4-methylpiperazine Workup & Purification Workup & Purification Reaction->Workup & Purification Workup & Purification->1-(4-Iodobenzoyl)-4-methylpiperazine

Sources

1-(4-Iodobenzoyl)-4-methylpiperazine solubility in DMSO and water

Author: BenchChem Technical Support Team. Date: February 2026

Solvent Systems: DMSO & Aqueous Media [1][2]

Part 1: Executive Technical Summary[2][4][5]

1-(4-Iodobenzoyl)-4-methylpiperazine (CAS: 132946-60-2) presents a classic solubility profile for medicinal chemistry intermediates: it is highly soluble in polar aprotic solvents (DMSO) but exhibits pH-dependent aqueous solubility due to its basic N-methylpiperazine motif.[1][2]

For biological assays and stock preparation, researchers must navigate two opposing properties:

  • Lipophilicity: The iodobenzoyl moiety drives high permeability but poor water solubility at neutral pH.[3]

  • Ionization: The distal N-methyl nitrogen (tertiary amine) has a pKa

    
     8.5–9.[1][2]0. This allows for high solubility in acidic buffers (pH < 6.[3]0) but risks precipitation in physiological media (pH 7.[1][2][3]4) if the concentration exceeds the thermodynamic solubility limit.[3]
    

Quick Reference Data:

  • Molecular Weight: 330.17 g/mol [1][2]

  • Primary Stock Solvent: Dimethyl Sulfoxide (DMSO)

    
     99.9% anhydrous.[1][2]
    
  • Aqueous Behavior: Soluble as a salt (e.g., HCl); sparingly soluble as a free base.[1][2][3]

  • Critical Handling: Light sensitive (due to aryl iodide).[1][2] Protect stocks from ambient light.[4][5][6]

Part 2: Physicochemical Analysis & Solubility Logic[2]

To optimize solubility, one must understand the molecular architecture.[3] This compound is not a simple salt; it is a basic amide .[3]

Structural Drivers of Solubility[4][5]
  • The Amide (Neutral): The nitrogen attached to the benzoyl group is non-basic due to resonance delocalization with the carbonyl.[3] It does not protonate under physiological conditions.[3]

  • The N-Methyl Amine (Basic): The nitrogen at the 4-position of the piperazine ring is a tertiary amine.[1][2][3] It acts as the "solubility switch."[3]

    • pH < pKa (Acidic): Protonated (

      
      ). High water solubility.[3]
      
    • pH > pKa (Basic/Neutral): Uncharged (

      
      ). Low water solubility (Lipophilic).[1][2][3]
      
Visualization: Solubility Decision Logic

The following diagram illustrates the decision matrix for solvent selection based on the compound's ionization state.

SolubilityLogic Start 1-(4-Iodobenzoyl)-4-methylpiperazine CheckState Target Application? Start->CheckState StockPrep Stock Solution Prep (Storage) CheckState->StockPrep Long-term Storage AssayPrep Biological Assay (Aqueous) CheckState->AssayPrep Immediate Use DMSOSolvent Use Anhydrous DMSO (Conc: 10 - 50 mM) StockPrep->DMSOSolvent CheckPH Check Buffer pH AssayPrep->CheckPH Acidic pH < 6.0 (Acidic) CheckPH->Acidic Neutral pH 7.4 (Physiological) CheckPH->Neutral Soluble High Solubility (Protonated Cation) Acidic->Soluble Risk Risk of Precipitation (Neutral Free Base) Neutral->Risk Strategy Strategy: Keep DMSO < 1% Serial Dilution Required Risk->Strategy

Caption: Decision matrix for solvent selection based on pH-dependent ionization of the N-methyl piperazine moiety.

Part 3: Solubility in DMSO (Stock Preparation)

DMSO is the gold standard for this compound due to its ability to solvate the lipophilic iodobenzoyl region while accommodating the polar amine.[3]

Experimental Data Profile (DMSO)
ParameterValue / RecommendationNotes
Max Solubility > 50 mg/mL (approx. 150 mM)Easily achievable with vortexing.[1][2]
Recommended Stock 10 mM or 25 mM Optimal for 1000x dilution into assays.[1][2]
Stability High (Months at -20°C)Critical: Protect from light (amber vials).[1][2]
Hygroscopicity HighDMSO absorbs water from air; water lowers solubility.[3]
Protocol A: Preparation of 10 mM Stock Solution

Objective: Create a stable, precipitate-free master stock.

  • Weighing: Accurately weigh 3.30 mg of 1-(4-Iodobenzoyl)-4-methylpiperazine into a sterile, amber glass vial.

    • Why Amber? Aryl iodides can undergo photolytic dehalogenation.[3]

  • Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO (≥99.9%).

    • Technique: Do not use a plastic pipette tip to dispense DMSO if high precision is required; use a positive displacement pipette or glass syringe.[3]

  • Dissolution: Vortex vigorously for 30 seconds. The solution should be crystal clear and colorless to pale yellow.[3]

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Store: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Part 4: Solubility in Water (Assay Conditions)

Direct dissolution of the solid powder into neutral water (pH 7) is not recommended and will likely result in a suspension rather than a solution.[1][3]

Aqueous Solubility Profile
MediumSolubility EstimateMechanism
Water (pH 7) < 0.5 mg/mL (Poor)Molecule is neutral/lipophilic.[1][2]
0.1 M HCl > 10 mg/mL (High)Protonation of piperazine N (Salt formation).[1][2][3]
PBS (pH 7.4) Low (< 100 µM)"Salting out" effect reduces solubility further.[1][2][3]
PBS + 5% DMSO ModerateCo-solvent helps, but kinetic precipitation is a risk.[3]
Protocol B: Kinetic Solubility for Biological Assays

Objective: Dilute DMSO stock into aqueous buffer without crashing out the compound.

The "DMSO Spike" Method: Never add buffer to the DMSO stock.[3] Always add the DMSO stock to the buffer under agitation.[3]

  • Prepare Buffer: Pre-warm your assay buffer (e.g., PBS or cell media) to 37°C.

  • Intermediate Dilution (Optional but Recommended):

    • If your final target is 10 µM, do not dilute 10 mM stock directly (1:1000) if mixing is slow.[1][2][3]

    • Create a 100x intermediate in pure DMSO or 50% DMSO/Water first.[3]

  • Final Dilution:

    • Place the buffer on a magnetic stirrer or vortex.[3]

    • Slowly inject the DMSO stock into the center of the vortex.[3]

    • Target DMSO concentration: Keep final DMSO < 0.5% (v/v) to avoid cellular toxicity, though the compound itself stays soluble better at higher DMSO %.

Visualization: The "Crash-Out" Prevention Workflow

The following diagram details the correct dilution sequence to maintain a stable dispersion.

DilutionProtocol Stock 10 mM Stock (100% DMSO) Intermediate 100 µM Intermediate (10% DMSO / 90% Buffer) Stock->Intermediate 1:100 Dilution (Slow Addition) Final 1 µM Assay Conc. (0.1% DMSO) Stock->Final Direct 1:10000 (Avoid) Precipitation PRECIPITATION RISK (Local High Conc.) Stock->Precipitation If added to stagnant buffer Intermediate->Final 1:100 Dilution (Vortexing)

Caption: Step-wise dilution strategy to prevent local concentration spikes that trigger precipitation.

Part 5: Troubleshooting & Validation

The "DMSO Freeze"

DMSO freezes at 18.5°C. If you retrieve your stock from the fridge/freezer, it will be solid.[3][7]

  • Correct Action: Thaw completely at room temperature or 37°C. Vortex before opening.

  • Scientific Reason: Partial thawing can create a concentration gradient (cryoconcentration), where the liquid phase is super-concentrated and the solid phase is pure solvent.[3] Using the liquid before full thaw leads to dosing errors.[3]

Validating Solubility in Your Assay

Before running a valuable cell assay, perform a Turbidimetric Solubility Check :

  • Prepare your highest test concentration (e.g., 100 µM) in the assay media.[3]

  • Incubate at 37°C for 1 hour.

  • Measure Absorbance at 620 nm (or visual inspection).[1][3]

    • Clear/OD ~0: Soluble.

    • Cloudy/High OD: Precipitated. Reduce concentration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3381956, 1-(4-Iodobenzoyl)-4-methylpiperazine. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[3][8] Journal of Chemical & Engineering Data. Retrieved from [Link][1][2][3]

Sources

Methodological & Application

Buchwald-Hartwig amination protocols for 1-(4-Iodobenzoyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Buchwald-Hartwig Amination Protocols for 1-(4-Iodobenzoyl)-4-methylpiperazine

Introduction & Substrate Analysis

The functionalization of 1-(4-Iodobenzoyl)-4-methylpiperazine (CAS: 102294-90-6) represents a critical entry point for synthesizing complex CNS-active agents and kinase inhibitors. This substrate features a highly reactive aryl iodide handle coupled with a para-electron-withdrawing amide moiety.

While aryl iodides are typically the most reactive electrophiles in cross-coupling, this specific scaffold presents unique challenges and opportunities:

  • Electronic Activation: The para-carbonyl group decreases electron density on the aromatic ring, facilitating the Oxidative Addition step of the catalytic cycle.

  • Iodide Inhibition: The release of iodide ions can poison active Pd(0) species by forming stable, unreactive PdL

    
    I
    
    
    
    complexes. The choice of ligand is critical to prevent this "off-cycle" resting state.
  • Amide Stability: While the benzamide bond is robust, the use of strong alkoxide bases (e.g., NaOtBu) at high temperatures can occasionally promote hydrolysis or transamidation.

This guide provides three tiered protocols designed to address these variables, ensuring high yields and reproducibility.

Mechanistic Logic & Catalyst Selection

To ensure a self-validating system, we must match the catalyst's steric and electronic properties to the substrate.

  • The Ligand Choice: We prioritize bidentate ligands with wide bite angles (e.g., Xantphos ) or bulky biaryl monophosphines (e.g., BrettPhos , RuPhos ). These ligands facilitate the difficult Reductive Elimination step and destabilize bridging iodide dimers, preventing catalyst deactivation.

  • The Base Choice:

    • Cs₂CO₃ (Cesium Carbonate): The "Gold Standard" for this substrate. It is mild, functional-group tolerant, and effective for preventing amide hydrolysis.

    • NaOtBu (Sodium tert-butoxide): Used only when the amine partner is non-nucleophilic (e.g., electron-deficient anilines) and requires stronger deprotonation.

Visualizing the Catalytic Cycle

The following diagram maps the specific pathway for this substrate, highlighting the critical ligand-stabilized intermediate.

BuchwaldCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting for Chlorides, Fast for Iodides) Pd0->OxAdd + Substrate Complex_II Pd(II)-Aryl Complex [L-Pd(Ar)(I)] OxAdd->Complex_II AmineBind Amine Coordination Complex_II->AmineBind + Amine (HNR2) Deprotonation Deprotonation (Base: Cs2CO3 or NaOtBu) AmineBind->Deprotonation RedElim Reductive Elimination (Product Release) Deprotonation->RedElim - Base-HI RedElim->Pd0 Regeneration Product Product: Functionalized Benzamide RedElim->Product Substrate Substrate: 1-(4-Iodobenzoyl)- 4-methylpiperazine Substrate->OxAdd

Figure 1: Catalytic cycle emphasizing the oxidative addition of the aryl iodide and the critical deprotonation step.

Experimental Protocols

Protocol A: The "Workhorse" Method (Primary & Secondary Amines)

Best for: Routine synthesis, aliphatic amines, and high-throughput library generation. Mechanistic Driver:Xantphos forms a wide bite-angle chelate that accelerates reductive elimination, crucial for avoiding


-hydride elimination in aliphatic amines.
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Substrate 1-(4-Iodobenzoyl)-4-methylpiperazine1.0Electrophile
Catalyst Pd(OAc)₂0.02 (2 mol%)Pd Source
Ligand Xantphos0.03 (3 mol%)Ligand
Base Cs₂CO₃2.0Mild Base
Solvent 1,4-Dioxane0.2 MSolvent

Step-by-Step Methodology:

  • Pre-complexation: In a vial, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and Xantphos (17.4 mg, 0.03 mmol) in 1 mL of dry 1,4-Dioxane. Stir at RT for 5 minutes until the solution turns yellow/orange (generation of active L₂Pd species).

  • Charge: To a reaction vessel equipped with a stir bar, add the Substrate (330 mg, 1.0 mmol), Cs₂CO₃ (652 mg, 2.0 mmol), and the Amine partner (1.2 mmol).

  • Combine: Transfer the pre-formed catalyst solution to the reaction vessel. Rinse with remaining Dioxane to reach 0.2 M concentration (total ~5 mL).

  • Degas: Sparge with Nitrogen or Argon for 2 minutes. Crucial: Oxygen kills the active catalyst.

  • Reaction: Seal and heat to 100°C for 12–16 hours.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: The "Difficult Partner" Method (Anilines & Sterically Hindered Amines)

Best for: Electron-poor anilines, bulky secondary amines, or when Protocol A fails. Mechanistic Driver:BrettPhos is a bulky, electron-rich biaryl phosphine designed to facilitate the coupling of weak nucleophiles.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Catalyst BrettPhos Pd G40.01–0.03Precatalyst
Base NaOtBu1.4Strong Base
Solvent Toluene or t-Amyl Alcohol0.2 MSolvent

Step-by-Step Methodology:

  • Charge: In a glovebox or under strict Schlenk conditions, add Substrate (1.0 mmol), Amine (1.2 mmol), NaOtBu (135 mg, 1.4 mmol), and BrettPhos Pd G4 precatalyst (1–3 mol%).

    • Note: Using the G4 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation.

  • Solvent: Add anhydrous Toluene (5 mL).

  • Reaction: Seal and heat to 80°C (mild heat is often sufficient for iodides with this catalyst). Monitor by LCMS after 2 hours.

    • Checkpoint: If conversion is <50% at 2 hours, increase temp to 100°C.

  • Workup: Dilute with water/EtOAc. Extract, dry over MgSO₄, and concentrate.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (Iodide)Switch to Protocol A (Xantphos chelates Pd, resisting I- inhibition) or add 5 mol% AgOTf to scavenge iodide.
Dehalogenation (Ar-H)

-Hydride Elimination
Switch solvent to t-Amyl Alcohol . Avoid primary amines with

-hydrogens if possible; increase amine equivalents.
Amide Hydrolysis Base too strongSwitch from NaOtBu to K₃PO₄ or Cs₂CO₃ (Protocol A). Add 1% water (controlled) to improve solubility of inorganic bases in Dioxane.
Black Precipitate Pd Aggregation (Pd-Black)Oxygen leak or insufficient ligand. Ensure thorough degassing. Increase Ligand:Pd ratio to 2:1.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][5][7][10][11] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969-5970. Link

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides.[3][5][7][8][10][11][12] Organic Letters, 2(8), 1101–1104. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society, 118(30), 7217-7218. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aryl Iodide Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Low Conversion Rates in Aryl Iodide (Ar-I) Systems Ticket ID: #ARI-XCOUP-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Canary in the Coal Mine"

You are here because your Aryl Iodide (Ar-I) coupling failed. In the hierarchy of palladium-catalyzed cross-coupling, Ar-I is the "gold standard" electrophile. Its carbon-iodine bond is weak (~65 kcal/mol) compared to bromides or chlorides, meaning oxidative addition —often the rate-limiting step—is rarely the culprit.

The Hard Truth: If an Ar-I coupling fails, you are likely facing a systemic failure , not a reactivity deficit. The catalyst is dying before it can turn over (Catalyst Death), the nucleophile is destroying itself (Protodeboronation), or the substrate is poisoning the metal center.

This guide abandons generic advice to focus on the specific pathology of Ar-I failures.

Module 1: Diagnostic Triage (Visual Forensics)

Before analyzing NMRs, look at the reaction vessel. The physical state of the reaction mixture is your primary data point.

Q1: Did the reaction turn black immediately or within minutes?

Diagnosis: Rapid Catalyst Decomposition (Pd Black Formation). Your active Pd(0) species aggregated into catalytically inactive bulk metal before entering the catalytic cycle.

  • The Mechanism: Pd(0) is unstable. Without sufficient ligand stabilization, it agglomerates.[1] Ar-I releases iodide ions (

    
    ), which can bridge Pd centers and induce aggregation, a phenomenon known as "Iodide Inhibition."
    
  • The Fix:

    • Increase Ligand Loading: Move from a 1:1 to a 1:2 or 1:4 Pd:Ligand ratio.

    • Switch Ligands: Use bulky, electron-rich phosphines (e.g., XPhos , SPhos , or BrettPhos ) that sterically prevent Pd aggregation.

    • Lower Temperature: High heat accelerates aggregation more than it accelerates the coupling of highly reactive Ar-I. Drop from 100°C to 60°C.

Q2: Is the reaction clear, but starting material (SM) is 100% recovered?

Diagnosis: Catalyst Poisoning or Failure to Activate. The catalyst never entered the cycle.

  • The Cause:

    • Oxidation: Your phosphine ligand oxidized to phosphine oxide (check

      
       NMR).
      
    • Inhibitory Chelation: The substrate contains a heterocycle (pyridine, imidazole) or amine that is binding Pd tighter than the ligand.

  • The Fix:

    • The "Scavenger" Protocol: Add a sacrificial Lewis acid (e.g.,

      
       or 
      
      
      
      ) to bind the interfering nitrogen on your substrate, freeing the Pd.

Module 2: The Silent Killer – Suzuki-Miyaura Failures

Symptom: Ar-I is consumed slightly, but the Boronic Acid is gone. Diagnosis: Protodeboronation. [2][3]

This is the most common failure mode in Suzuki coupling. The boronic acid hydrolyzes and loses the boron group before it can transmetallate.

The Mechanism of Failure

Base-catalyzed protodeboronation proceeds through a boronate anion intermediate. Electron-deficient aryl boronates (e.g., 2-pyridine boronic acid, fluorinated phenyls) are hypersensitive to this.

Protodeboronation cluster_prevention Prevention Strategy BoronicAcid Ar-B(OH)2 Boronate [Ar-B(OH)3]- (Boronate Anion) BoronicAcid->Boronate + Base Base Base (OH-) Transition Protonation Step Boronate->Transition Slow Step Product Ar-H (Decomposed) Transition->Product + H2O MIDA Use MIDA Boronates (Slow Release) Anhydrous Anhydrous Conditions (No Water = No Proton Source)

Figure 1: The pathway of protodeboronation. High pH accelerates the formation of the reactive boronate anion.

Troubleshooting Protocol
  • Reduce Base Strength: Switch from

    
     or 
    
    
    
    to weaker bases like
    
    
    or
    
    
    .
  • The "Slow Release" Strategy: Use MIDA boronates or Trifluoroborates (

    
    ). These release the active boronic acid slowly, keeping the standing concentration low and minimizing decomposition.[4]
    
  • Anhydrous Conditions: Switch to a non-aqueous system (e.g., Dioxane/CsF) to remove the proton source (

    
    ).
    

Module 3: Buchwald-Hartwig & Sonogashira Specifics

Buchwald-Hartwig: The "Amine Trap"

Issue: Low conversion with primary amines. Root Cause: The amine binds to the Pd(II) oxidative addition complex, forming a stable resting state that refuses to undergo reductive elimination. Solution:

  • Ligand Selection: You must use a dialkylbiaryl phosphine (e.g., BrettPhos or RuPhos ). These are designed to be bulky enough to prevent the amine from "locking" the metal center.

  • Base Effect: Switch to LHMDS or NaOtBu . Stronger bases facilitate the deprotonation of the amine-bound complex.

Sonogashira: The "Copper Curse"

Issue: Formation of alkyne dimers (Glaser Coupling) instead of product. Root Cause: Copper (CuI) catalyzes the oxidative homocoupling of alkynes in the presence of trace oxygen. Solution:

  • Go Copper-Free: Use a highly active Pd catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2 ) with an amine solvent (Piperidine or Pyrrolidine) and skip the CuI entirely.

  • Degassing is Non-Negotiable: If you must use Copper, you must freeze-pump-thaw your solvents. Sparging is often insufficient to stop Glaser coupling.

Module 4: Visualization of Failure Pathways

Understanding where the cycle breaks is critical. For Ar-I, the break is rarely at the start.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Ar-I (Fast) PdBlack Pd Black (Precipitation) Pd0->PdBlack Unstable Ligand TransMet Transmetallation (Ar-Pd-Nu) OxAdd->TransMet + Nu-M Dehal Dehalogenation (Ar-H) OxAdd->Dehal Hydride Source RedElim Reductive Elimination (Product) TransMet->RedElim Proto Protodeboronation (Nu-H) TransMet->Proto Hydrolysis RedElim->Pd0

Figure 2: The Catalytic Cycle vs. Failure Modes. Note that Ar-I oxidative addition is fast, pushing the bottleneck to Transmetallation or Stability.

Module 5: Data & Selection Guides

Table 1: Ligand Selection for Aryl Iodides

Choose the ligand based on your specific failure mode.

Ligand ClassExamplesBest For...Mechanism of Action
Simple Phosphines

Standard Ar-I couplingsCheap, effective for unhindered substrates.
Buchwald (Gen 1) SPhos , XPhos Sterically hindered Ar-IBulk promotes reductive elimination; prevents Pd black.
Buchwald (Gen 3) BrettPhos C-N Coupling (Amines)Prevents amine poisoning of Pd center.
Bidentate dppf , Xantphos Heterocycles / Large bite angleStabilizes Pd against chelation by substrates.
Table 2: Base Compatibility Matrix
BasepKa (conj.[5] acid)Risk LevelUse Case

~17HighBuchwald-Hartwig (Standard).

~12MediumSuzuki (Standard). Good balance.

~10Medium"The Fixer." Higher solubility in organics helps difficult couplings.

/

N/ALowLabile substrates. Prevents deboronation.

Module 6: The "Sanity Check" Protocol

If your reaction fails, run this Standard Calibration Reaction side-by-side with your experiment. If this fails, your catalyst or solvent is bad. If this works, your substrate is the problem.

The "Standard" Protocol:

  • Reagents: 4-Iodoanisole (1.0 eq), Phenylboronic acid (1.5 eq).

  • Catalyst:

    
     (3 mol%).
    
  • Base:

    
     (2.0 eq).[6]
    
  • Solvent: Dioxane/Water (4:1), degassed.

  • Conditions: 60°C for 2 hours.

Expected Result: >95% Conversion to 4-methoxybiphenyl. Analysis: Check by TLC (UV active) or GC-MS.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[7] Chemical Reviews. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

  • Hartwig, J. F. (1998). Carbon-Heteroatom Bond-Forming Reductive Eliminations of Amines, Ethers, and Sulfides. Accounts of Chemical Research. Link

Sources

Validation & Comparative

Structural Analysis & Crystal Engineering Guide: 1-(4-Iodobenzoyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of 1-(4-Iodobenzoyl)-4-methylpiperazine (CAS: 102294-90-6). Unlike standard characterization manuals, this document focuses on the comparative performance of the iodine substituent against chloro- and bromo- analogs in the context of crystal engineering.

The presence of the iodine atom on the benzoyl ring introduces a significant


-hole, enabling strong, direction-specific Halogen Bonding (XB). This guide details the synthesis, crystallization protocols, and the specific structural metrics required to validate these supramolecular interactions, contrasting them with the nondirectional packing forces observed in lighter halogen derivatives.

Part 1: Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity synthesis followed by a controlled solvent evaporation method is required.

Chemical Synthesis (Schotten-Baumann Acylation)

The most robust route utilizes the nucleophilic attack of N-methylpiperazine on 4-iodobenzoyl chloride.

  • Reagents: 4-Iodobenzoyl chloride (1.0 eq), N-methylpiperazine (1.1 eq), Triethylamine (Et

    
    N, 1.2 eq).
    
  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Procedure:

    • Dissolve N-methylpiperazine and Et

      
      N in DCM at 0°C.
      
    • Dropwise addition of 4-iodobenzoyl chloride (dissolved in DCM) over 30 minutes.

    • Stir at Room Temperature (RT) for 4–6 hours.

    • Workup: Wash with 5% NaHCO

      
      , then Brine. Dry over MgSO
      
      
      
      .
    • Purification: Recrystallize crude solid from Ethanol/Hexane (1:1).

Crystallization for XRD

Slow evaporation is superior to vapor diffusion for this specific amide scaffold due to the solubility profile of the iodobenzoyl moiety.

ParameterRecommended ProtocolRationale
Solvent System Ethanol (Absolute) or Ethyl AcetatePolar protic solvents often encourage H-bond networks that stabilize the amide core, allowing the Iodine atom to direct long-range order.
Concentration 15 mg/mLSupersaturation must be reached slowly to prevent microcrystalline precipitation.
Temperature 298 K (Controlled)Temperature fluctuations cause defects; keep in a vibration-free incubator.
Vessel Scintillation vial (loosely capped)Controls evaporation rate (approx. 2 weeks).

Part 2: Structural Analysis & Comparative Performance

This section compares the crystal packing performance of the Iodo- derivative against Chloro- and Bromo- alternatives. The critical differentiator is the Halogen Bond (XB) capability.[1]

Conformational Metrics

Regardless of the halogen substituent, the piperazine ring consistently adopts a chair conformation .

  • Puckering Parameters: Ideal chair geometry (

    
     Å, 
    
    
    
    ).
  • Amide Geometry: The amide bond (

    
    ) is planar, but the torsion angle relative to the phenyl ring varies (typically 40–80°) to minimize steric clash between the carbonyl oxygen and phenyl protons.
    
Comparative Interaction Analysis (The Performance Differentiator)

The utility of 1-(4-Iodobenzoyl)-4-methylpiperazine lies in its ability to form "Type II" halogen bonds, which are absent in the chloro- analog.

FeatureIodo-Derivative (Target) Chloro-Derivative (Alternative) Structural Consequence
Primary Interaction Halogen Bond (C-I···O/N) Dipole-Dipole / Dispersion Iodine acts as a Lewis acid (electron acceptor) at the tip.
Directionality High (

)
Low / IsotropicIodo-derivatives form predictable 1D chains or 2D sheets.
Interaction Energy High (5–10 kcal/mol)Low (< 2 kcal/mol)Iodo-crystals are often denser and mechanically harder.

-Hole Size
Large, PositiveNegligibleThe "cap" of the Iodine atom is electron-deficient, driving assembly.
Experimental Validation (XRD Metrics)

When analyzing the solved structure, the following geometric parameters confirm the presence of the desired Halogen Bond:

  • Interaction Distance (

    
    ): 
    
    
    
    Å (Sum of van der Waals radii).
    • Target Performance: Look for a reduction of 5–10% relative to vdW radii.

  • Bond Angle (

    
    ): 
    
    
    
    should be
    
    
    .
    • Note: If the angle is

      
      , it is likely a Type I (dispersive) contact, not a true Halogen Bond.
      

Part 3: Visualization of Workflows & Mechanisms

Synthesis & Crystallization Workflow

The following diagram outlines the critical path from raw materials to diffraction-quality crystals.

SynthesisWorkflow Reactants Reactants (4-Iodobenzoyl Cl + N-Me-Piperazine) Reaction Acylation (DCM, 0°C -> RT, Et3N) Reactants->Reaction Nu- Substitution Workup Biphasic Workup (NaHCO3 Wash -> Drying) Reaction->Workup Quench Crude Crude Solid Workup->Crude Evaporation Crystallization Slow Evaporation (Ethanol, 298K) Crude->Crystallization Dissolution XRD Single Crystal XRD (Data Collection) Crystallization->XRD Selection

Figure 1: Step-by-step synthesis and crystallization protocol ensuring high-purity isolation.[2][3][4]

Halogen Bonding Mechanism (I vs. Cl)

This diagram illustrates why the Iodine derivative is superior for designing directed supramolecular architectures compared to the Chlorine alternative.

HalogenBonding cluster_I Iodine Derivative (Target) cluster_Cl Chlorine Derivative (Alternative) I_Atom Iodine Atom (Large Sigma Hole) Acceptor Acceptor (O/N) (Electron Rich) I_Atom->Acceptor Type II Halogen Bond (175° Angle) Structure_I Ordered 1D/2D Networks (High Directionality) Acceptor->Structure_I Cl_Atom Chlorine Atom (Negligible Sigma Hole) Neighbor Neighboring Molecule Cl_Atom->Neighbor Dispersion / Dipole (Non-directional) Structure_Cl Close Packing / Herringbone (Isotropic Forces) Neighbor->Structure_Cl

Figure 2: Mechanistic comparison of intermolecular forces. Iodine facilitates directed assembly via


-hole interactions, whereas Chlorine relies on non-directional packing.

References

  • Comparison of Halogen Bonding in Piperazine Deriv

    • Source: Acta Crystallographica Section E / IUCr
    • Context: Describes the structural isomorphism and halogen bonding trends in 1-(4-halobenzoyl)piperazine analogs.
    • URL:[Link] (General Section Access for specific analog lookups)

  • Crystal Structure of 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine

    • Source: Acta Crystallographica Section E: Crystallographic Communic
    • Context: Provides definitive geometric parameters for the piperazine chair conformation and I...
    • URL:[Link]

  • Halogen Bonding: The Sigma Hole

    • Source: Journal of Molecular Modeling (2007), 13, 291–296.
    • Context: Theoretical grounding for the "Performance" comparison between Iodine and Chlorine substituents.
    • URL:[Link]

  • Synthesis and Crystal Structures of 1-(4-bromobenzoyl)-4-phenylpiperazine

    • Source: Acta Crystallographica Section E (2020).
    • Context: Used as the "Alternative" benchmark for Bromo-deriv
    • URL:[Link]

Sources

Comparative Analytical Guide: Validating C12H15IN2O Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of analytical methodologies for validating the elemental composition and purity of the target molecule C12H15IN2O (Molecular Weight: ~330.17 g/mol ).[1]

While Elemental Analysis (CHN) remains the pharmaceutical gold standard for bulk purity confirmation, the presence of Iodine (I) in this matrix presents specific catalytic challenges often overlooked in standard protocols.[1] This guide compares the traditional Combustion Analysis (CHN + I) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) , offering researchers a data-driven pathway to select the optimal validation workflow.[1][2]

Theoretical Baseline: The Mathematical Standard

Before experimental validation, the theoretical mass percentages must be established as the immutable baseline. Any deviation >0.4% from these values indicates impurities (solvents, inorganic salts, or synthetic byproducts).[1][2]

Target Formula: C₁₂H₁₅IN₂O Molecular Weight: 330.165 g/mol (Monoisotopic)[1][2]

ElementCountAtomic Weight (avg)Total Mass ContributionTheoretical % (w/w)
Carbon (C) 1212.011144.13243.65%
Hydrogen (H) 151.00815.1204.58%
Iodine (I) 1126.904126.90438.44%
Nitrogen (N) 214.00728.0148.48%
Oxygen (O) 115.99915.9994.85%

Critical Insight: Iodine constitutes nearly 40% of the total mass .[2] A minor weighing error or incomplete combustion of the halogen fraction will disproportionately skew the Carbon/Nitrogen ratio data.

Comparative Analysis of Methodologies

This section evaluates three competing workflows for validating C12H15IN2O.

Method A: Automated CHN Combustion (Modified for Halogens)

The Industry Standard[1]

  • Principle: High-temperature combustion (1000°C) in an oxygen-rich environment.[1][2]

  • The Iodine Challenge: Standard reagents (Copper) used to remove excess oxygen can be poisoned by halogens.[1] Furthermore, Iodine gases (

    
    ) can interfere with thermal conductivity detectors if not trapped.[1][2]
    
  • Modification Required: Use of Tungsten Trioxide (

    
    )  or Silver wool as a halogen scrubber/additive is mandatory to prevent analytical drift.[1][2]
    
Method B: Quantitative NMR (qNMR)

The Modern "Absolute" Standard[1]

  • Principle: Molar ratio determination using an Internal Standard (IS) of known high purity (e.g., Maleic Acid or TCNB).[1][2]

  • Advantage: Non-destructive and specific.[1][2] It differentiates between the target molecule and structurally unrelated impurities (like silica or grease) which CHN might miss if the C/H ratios are coincidental.[1]

  • Limitation: Requires a balance with precision better than 0.01 mg.

Method C: HRMS (Orbitrap/Q-TOF)

Identity Confirmation (Not Bulk Purity)[1][2]

  • Principle: Ionization and mass-to-charge ratio measurement.

  • Role: Confirms the formula (C12H15IN2O) but cannot reliably measure bulk purity % (w/w) due to ionization efficiency differences between the analyte and impurities.

Performance Matrix
FeatureMethod A: CHN (Combustion)Method B: qNMRMethod C: HRMS
Precision High (<0.3% error)High (<1.0% error)Qualitative
Iodine Handling Difficult (Requires

)
Excellent (No interference)Excellent (Isotopic pattern)
Sample Required 2–5 mg (Destructive)5–10 mg (Recoverable)<0.1 mg
Cost per Run Low ($)Medium (

)
High (

$)
Verdict Best for Final QC Best for R&D Purity Best for ID

Experimental Protocols

Protocol 1: CHN Analysis with Iodine Management

Objective: Accurate %C, %H, %N determination in the presence of 38% Iodine.

  • Instrument: PerkinElmer 2400 Series II or Elementar vario EL cube.

  • Reagent Setup:

    • Ensure the reduction tube contains Silver Wool (heated to 600°C) to trap halogens (forming AgI).[1]

    • Alternative: Add 10–20 mg of Tungsten Trioxide (

      
      )  powder directly into the tin capsule with the sample. This acts as a combustion aid and halogen binder.[1][2]
      
  • Weighing:

    • Weigh 2.000 mg (±0.002 mg) of C12H15IN2O into a tin capsule.[1][2]

    • Crucial: Seal the capsule tightly to prevent Iodine sublimation prior to combustion.[1][2]

  • Combustion: Run cycle at 980°C with Oxygen boost.

  • Validation: Run a Sulfamethazine standard and an iodinated standard (e.g., o-Iodobenzoic acid) to verify the trap's efficiency before running the sample.[1][2]

Protocol 2: qNMR Purity Assessment

Objective: Determine absolute purity % w/w.

  • Solvent Selection: DMSO-

    
     (Dissolves most iodinated organics; prevents aggregation).[1][2]
    
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid.[1][2] (Must have non-overlapping signals).

  • Preparation:

    • Weigh ~10 mg of C12H15IN2O (

      
      ) and ~5 mg of IS (
      
      
      
      ) into the same vial using a microbalance (readability 0.001 mg).
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse angle: 90°.[1][2]

    • Relaxation delay (

      
      ): > 5 × 
      
      
      
      (typically 30–60 seconds) to ensure full relaxation.
    • Scans: 16 or 32.[1][2]

  • Calculation:

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weighed mass.[1][2][3]

Visualization & Logic

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher on which method to prioritize based on the stage of development.

DecisionMatrix Start Start: C12H15IN2O Sample Stage Development Stage? Start->Stage Early Early R&D / Synthesis Stage->Early Final Final QC / Publication Stage->Final CheckID Confirm Structure (HRMS) Early->CheckID CheckBulk Bulk Composition (CHN) Final->CheckBulk CheckPurity Non-Destructive Purity (qNMR) CheckID->CheckPurity Result1 Pass: Proceed to Bioassay CheckPurity->Result1 IodineWarn Warning: Iodine Present Add WO3 / Ag Trap CheckBulk->IodineWarn Result2 Pass: Release Batch CheckBulk->Result2 IodineWarn->CheckBulk

Caption: Decision workflow for validating iodinated compounds. Note the specific intervention required for CHN analysis.

Diagram 2: Iodine Interference Mechanism in CHN

Understanding why standard analysis fails without modification.

IodineFlow Sample Sample (C12H15IN2O) Combustion Combustion (980°C + O2) Sample->Combustion Gases Gases: CO2, H2O, N2, I2 (Gas) Combustion->Gases Trap_Standard Standard Cu Trap (No Ag/WO3) Gases->Trap_Standard Standard Path Trap_Modified Modified Trap (Ag Wool / WO3) Gases->Trap_Modified Recommended Detector_Fail Detector Error (I2 mimics other gases) Trap_Standard->Detector_Fail Detector_Pass Accurate Detection (I2 removed as AgI) Trap_Modified->Detector_Pass

Caption: Mechanism of Iodine interference. Without Silver (Ag) or Tungsten (W) additives, Iodine gas (


) reaches the detector, falsifying results.[1]

Data Interpretation: Simulated Case Study

The following table simulates a typical scenario where a researcher synthesizes C12H15IN2O but retains 2% Dichloromethane (DCM) solvent residue.

Scenario: Sample is 98% C12H15IN2O + 2%


.[1][2]
MetricTheoretical (Pure)Experimental (Impure)DeltaInterpretation
% Carbon 43.65%43.10%-0.55%Fail: Outside 0.4% tolerance.[1][2]
% Hydrogen 4.58%4.62%+0.04%Pass: H is less sensitive to heavy impurities.[1][2]
% Nitrogen 8.48%8.31%-0.17%Pass: Within tolerance, misleadingly "pure".[1][2]
qNMR Purity 100.0%97.8%-2.2%Accurate: Detects the solvent clearly.[1][2]

Conclusion: The CHN analysis failed on Carbon, flagging the impurity. However, qNMR would have identified the impurity as DCM immediately via its characteristic shift (


 5.76 ppm in DMSO), whereas CHN only indicates "something is wrong."

References

  • Holzgrabe, U. (2010).[1][2] Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3][4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy.[1][2] [1][2]

  • Microanalysis of Halogens. (2020).[1][2] Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer. School of Chemical Sciences, University of Illinois.[2]

  • Pauli, G. F., et al. (2014).[1][2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][5][6][7] Journal of Medicinal Chemistry.[1][2] [1][2]

  • PubChem Compound Summary. (2025). Structure Search for C12H15N2 Analogues. National Center for Biotechnology Information.[1][2]

  • ASTM D4208-18. (2018).[1][2] Standard Test Method for Total Chlorine in Coal by the Oxygen Bomb Combustion/Ion Selective Electrode Method (Adapted for Iodine).[1] ASTM International.[1][2]

Sources

Safety Operating Guide

Navigating the Unseen: A Guide to Safely Handling 1-(4-Iodobenzoyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of research, the scientists and drug development professionals dedicated to pushing the boundaries of medicine, the introduction of novel compounds is a daily reality. With this innovation comes the critical responsibility of ensuring laboratory safety. This guide provides an in-depth, procedural framework for the safe handling and disposal of 1-(4-Iodobenzoyl)-4-methylpiperazine, moving beyond a simple checklist to instill a culture of informed caution.

Core Principles of Engagement: A Proactive Stance on Safety

Before any direct handling of 1-(4-Iodobenzoyl)-4-methylpiperazine, a thorough risk assessment is paramount. This is not a static document but a dynamic thought process that should precede every experimental run. The core tenets of this approach are:

  • Anticipate the Hazard: Understand the potential risks associated with iodinated compounds and piperazine derivatives. These can range from skin and eye irritation to potential respiratory effects.[4][5][6]

  • Contain the Substance: All handling of the compound in its solid or dissolved state must occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][2]

  • Protect the Individual: The selection and proper use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential exposure.

  • Plan for the Unexpected: Have a clear and practiced spill response and emergency plan in place.

The Last Line of Defense: Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is non-negotiable. The following table outlines the minimum required PPE for handling 1-(4-Iodobenzoyl)-4-methylpiperazine, with the rationale rooted in the known hazards of its constituent chemical classes.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.[7]Protects against splashes of solutions containing the compound, which could cause serious eye irritation or damage.[5][6]
Hand Protection Nitrile gloves. For prolonged contact or handling larger quantities, consider thicker, chemical-resistant gloves such as Viton or Neoprene.[7][8]Provides a barrier against skin contact. Nitrile offers good resistance to a wide range of chemicals.[7][8][9]
Body Protection A flame-resistant laboratory coat, fully fastened.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary for operations with a high potential for aerosol generation or if working outside of a fume hood is unavoidable and has been approved by a supervisor.[8][10]Protects against the inhalation of fine powders or aerosols.[6]

dot

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal A Don Lab Coat B Put on Safety Goggles A->B C Don Nitrile Gloves B->C D Work within Fume Hood C->D E Wipe down surfaces D->E F Dispose of waste in 'Halogenated Organic Waste' E->F G Remove Gloves F->G H Wash Hands Thoroughly G->H

Caption: A typical workflow for donning and doffing PPE.

Operational Blueprint: A Step-by-Step Guide to Safe Handling

This procedural guide outlines the essential steps for safely handling 1-(4-Iodobenzoyl)-4-methylpiperazine from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

  • The storage container must be clearly labeled with the chemical name and any known hazards.

2. Preparation and Weighing:

  • All manipulations of the solid compound must be conducted within a chemical fume hood to minimize inhalation risk.

  • Use anti-static weighing paper or a contained weighing vessel to prevent dispersal of the powder.

  • Ensure all necessary equipment (spatulas, glassware, etc.) is clean and readily available within the fume hood before starting.

3. Dissolution and Reaction:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Keep the reaction vessel covered as much as possible to minimize the release of vapors.

4. Post-Reaction Work-up and Purification:

  • Conduct all extractions and purifications within the fume hood.

  • Be mindful of pressure build-up during extractions and vent the separatory funnel frequently.

  • Handle all contaminated glassware and equipment with the same level of precaution as the compound itself.

5. Spill Management:

  • In the event of a small spill within the fume hood, absorb the material with an inert absorbent like vermiculite or sand.

  • Place the contaminated absorbent material into a sealed container and label it as "Halogenated Organic Waste."[3]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

The Final Step: A Responsible Disposal Plan

The presence of iodine in 1-(4-Iodobenzoyl)-4-methylpiperazine classifies it as a halogenated organic compound, necessitating a specific and segregated waste stream.[1][2] Co-mingling this waste with non-halogenated organic waste can lead to dangerous reactions and significantly increases disposal costs.[3]

Waste Segregation and Disposal Protocol:

  • Designated Waste Container: All waste containing 1-(4-Iodobenzoyl)-4-methylpiperazine, including contaminated gloves, absorbent materials, and empty containers, must be placed in a clearly labeled "Halogenated Organic Waste" container.[2][12]

  • Container Management: Keep the waste container closed when not in use and store it in a designated satellite accumulation area within the laboratory.[3]

  • Labeling: The waste container must be accurately labeled with its contents. Do not use abbreviations.[12]

  • Disposal Request: When the container is three-quarters full, submit a request for disposal through your institution's Environmental Health and Safety (EHS) department.[3]

dot

Disposal_Decision_Tree Start Waste Generated IsHalogenated Does it contain 1-(4-Iodobenzoyl)-4-methylpiperazine? Start->IsHalogenated HalogenatedWaste Dispose in 'Halogenated Organic Waste' container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Dispose in appropriate non-halogenated waste stream IsHalogenated->NonHalogenatedWaste No

Caption: A decision tree for proper waste segregation.

By adhering to these rigorous safety and disposal protocols, researchers can confidently work with 1-(4-Iodobenzoyl)-4-methylpiperazine, ensuring their personal safety and the protection of the laboratory environment. This commitment to best practices is the bedrock of innovative and responsible science.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready.
  • Halogenated Solvents in Laboratories - Campus Operations.
  • Treatment and disposal of chemical wastes in daily laboratory work.
  • Iodine - Durham Tech. (2003, March 18).
  • Iodine - Hazardous Substance Fact Sheet.
  • (R)-methyl 1-(4-iodobenzyl)-4-methylpiperazine-2-carboxylate - Sigma-Aldrich.
  • Iodine - NIOSH Pocket Guide to Chemical Hazards - CDC.
  • 1-(4-Iodobenzoyl)-4-methylpiperazine - CAS:102294-90-6 - 北京欣恒研科技有限公司.
  • 102294-90-6|1-(4-Iodobenzoyl)-4-methylpiperazine - BLDpharm.
  • SAFETY DATA SHEET. (2018, January 18).
  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno.
  • Not without Gloves: Specialty Chemicals - AMMEX. (2016, December 12).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2016, October 18).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2023, October 27).
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safety data sheet - British Pharmacopoeia. (2018, October 11).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.